molecular formula C11H18N2O2 B14003026 N,N-bis(ethoxymethyl)pyridin-2-amine CAS No. 66377-36-4

N,N-bis(ethoxymethyl)pyridin-2-amine

Cat. No.: B14003026
CAS No.: 66377-36-4
M. Wt: 210.27 g/mol
InChI Key: SRCRQEYOOMNBGP-UHFFFAOYSA-N
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Description

N,N-bis(ethoxymethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(ethoxymethyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of pyridin-2-amine attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(ethoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-bis(ethoxymethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-bis(ethoxymethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxymethyl groups can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(pyridin-2-ylmethyl)amine: This compound has similar structural features but lacks the ethoxymethyl groups.

    N,N-bis(2-pyridylmethyl)amine: Another similar compound with different substituents on the nitrogen atoms.

Uniqueness

N,N-bis(ethoxymethyl)pyridin-2-amine is unique due to the presence of ethoxymethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66377-36-4

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N,N-bis(ethoxymethyl)pyridin-2-amine

InChI

InChI=1S/C11H18N2O2/c1-3-14-9-13(10-15-4-2)11-7-5-6-8-12-11/h5-8H,3-4,9-10H2,1-2H3

InChI Key

SRCRQEYOOMNBGP-UHFFFAOYSA-N

Canonical SMILES

CCOCN(COCC)C1=CC=CC=N1

Origin of Product

United States

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